4-((1-oxo-3,4-Dihydronaphthalen-2(1H)-ylidene)methyl)benzonitrile
CAS No.:
Cat. No.: VC15913369
Molecular Formula: C18H13NO
Molecular Weight: 259.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13NO |
|---|---|
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | 4-[(E)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile |
| Standard InChI | InChI=1S/C18H13NO/c19-12-14-7-5-13(6-8-14)11-16-10-9-15-3-1-2-4-17(15)18(16)20/h1-8,11H,9-10H2/b16-11+ |
| Standard InChI Key | MENDGUCJODVXAP-LFIBNONCSA-N |
| Isomeric SMILES | C1C/C(=C\C2=CC=C(C=C2)C#N)/C(=O)C3=CC=CC=C31 |
| Canonical SMILES | C1CC(=CC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C31 |
Introduction
Chemical Identification and Basic Properties
Structural and Molecular Characteristics
The compound’s IUPAC name, 4-[(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]benzonitrile, reflects its hybrid structure combining a 3,4-dihydronaphthalen-1(2H)-one core with a 4-cyanobenzylidene moiety. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 68434-51-5 |
| Molecular Formula | C₁₈H₁₃NO |
| Molecular Weight | 259.3 g/mol |
| Purity | ≥95% (typical commercial grade) |
| Hazard Statements | H315, H319, H335 |
The benzonitrile group at the 4-position and the conjugated enone system contribute to its reactivity and interactions with biological targets .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between 3,4-dihydronaphthalen-1(2H)-one derivatives and 4-cyanobenzaldehyde. A representative protocol involves:
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Dissolving equimolar amounts of 3,4-dihydronaphthalen-1(2H)-one (2.83 mmol) and 4-cyanobenzaldehyde (2.83 mmol) in methanol.
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Stirring the mixture in an ice-salt bath (268 K) until clarification.
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Adding 25% NaOH solution and allowing the reaction to proceed at room temperature for 30 minutes.
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Purifying the product via silica gel column chromatography (dichloromethane:methanol = 40:1) .
This method yields yellow crystals with a typical efficiency of 60–85%, depending on reaction conditions .
Structural and Crystallographic Analysis
Molecular Geometry
Single-crystal X-ray diffraction reveals:
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E-configuration of the C(2)=C(11) olefinic bond (bond length: 1.345 Å) .
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Dihedral angle of 68.3° between the dihydronaphthalenone and benzonitrile planes, reducing coplanarity and influencing electronic conjugation .
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Non-aromatic methylene groups at C3 and C4, introducing steric hindrance and conformational flexibility .
Table 1: Key Bond Lengths and Angles
| Parameter | Value |
|---|---|
| C(2)=C(11) bond length | 1.345 Å |
| C(1)-C(2)-C(11)-C(12) torsion | 176.53° |
| C=O bond length | 1.214 Å |
These features are consistent with related dihydronaphthalenone derivatives, underscoring the steric and electronic effects of the benzonitrile substituent .
Physicochemical Properties
Solubility and Stability
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Solubility: Poor in water; soluble in polar organic solvents (e.g., methanol, dichloromethane) .
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Stability: Stable under ambient conditions but degrades in the presence of strong oxidizers .
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logP: Estimated at 2.8–3.1, indicating moderate lipophilicity suitable for cellular uptake .
Biological Activity and Mechanisms
Cytotoxic Effects
Applications in Research and Industry
Pharmaceutical Development
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Anticancer Agents: The compound’s scaffold is a candidate for Bcl-2 inhibitor design, leveraging its ability to disrupt protein-protein interactions in apoptosis pathways .
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Enzyme Inhibitors: Derivatives show promise as aromatase and kinase inhibitors, with benzonitrile enhancing target affinity through dipole interactions .
Material Science
Conjugated π-systems enable applications in organic semiconductors and fluorescent probes, though further studies are needed to optimize photophysical properties.
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